2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C19H29N3O3 and its molecular weight is 347.459. The purity is usually 95%.
BenchChem offers high-quality 2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Drug Interaction Studies
Research on compounds like L-735,524, a potent HIV-1 protease inhibitor, reveals the significance of understanding the metabolic pathways and potential for drug-drug interactions. L-735,524 undergoes various metabolic processes, including glucuronidation and N-depyridomethylation, which are crucial for its elimination and efficacy as a therapeutic agent (Balani et al., 1995).
Role in Cancer Treatment
Studies on irinotecan (CPT-11), a chemotherapy drug, highlight the role of glucuronidation in modulating drug toxicity and efficacy. Research findings indicate that the metabolic conversion of drugs can significantly impact their therapeutic window and side effect profile (Gupta et al., 1994).
Exploration of Metabolic Pathways
Investigations into the metabolism and disposition of drugs, such as BMS-690514, an inhibitor targeting growth factor receptors, provide valuable information on how drugs are processed in the body. Such studies are crucial for determining dosing regimens and predicting potential side effects or interactions with other medications (Christopher et al., 2010).
Understanding Drug-induced Neurological Effects
Research on the neurological effects of substances, as seen in studies on MPTP (a neurotoxin related to Parkinson's disease symptoms), underscores the importance of investigating the neurological impact and toxicity mechanisms of chemical compounds (Langston et al., 1983).
Receptor Binding and Effect Modulation
Studies on receptor binding and the effect modulation of compounds, such as the investigation of 5-HT1A receptor occupancy by novel antagonists, contribute to our understanding of how drugs can influence specific receptor sites in the brain, potentially leading to the development of new treatments for psychiatric disorders (Rabiner et al., 2002).
properties
IUPAC Name |
2-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c23-18-12-16-2-1-3-17(16)20-22(18)13-15-4-8-21(9-5-15)14-19(24)6-10-25-11-7-19/h12,15,24H,1-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPWQJHQRXTLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC4(CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.